(3R)-(+)-3-Acetamidopyrrolidine

Asymmetric Synthesis Chiral Resolution Stereochemistry

Researchers requiring enantiopure pyrrolidine scaffolds face efficiency losses from racemic mixtures, which introduce 50% undesired enantiomer necessitating costly chiral separation. (3R)-(+)-3-Acetamidopyrrolidine provides defined (R)-stereochemistry for predictable outcomes in asymmetric synthesis of analgesics, anti-inflammatory, and antiviral intermediates. • Enantiomeric purity: ≥98%, [α]20/D = +45° to +49° (c=1, EtOH) • Melting point 52-57°C for identity verification • Shipped under inert gas with cold-chain (2-8°C) for stability

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 131900-62-4
Cat. No. B146340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-(+)-3-Acetamidopyrrolidine
CAS131900-62-4
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCNC1
InChIInChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1
InChIKeyHDCCJUCOIKLZNM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (3R)-(+)-3-Acetamidopyrrolidine (CAS 131900-62-4)? A Procurement-Focused Overview


(3R)-(+)-3-Acetamidopyrrolidine (CAS 131900-62-4) is a chiral pyrrolidine derivative with the IUPAC name N-[(3R)-pyrrolidin-3-yl]acetamide. It is a white to light yellow/orange crystalline solid with a molecular formula of C6H12N2O and a molecular weight of 128.17 g/mol [1]. The compound possesses a single stereocenter at the 3-position of the pyrrolidine ring, conferring the (R) absolute configuration and a positive specific rotation ([α]20/D = +45° to +49°, c=1 in ethanol) . It is commercially available at a minimum purity of ≥98% (assay by titration or GC) from multiple reputable vendors . This compound is not intended for direct therapeutic use but serves as a critical chiral building block or intermediate in the asymmetric synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Why Generic Substitution of (3R)-(+)-3-Acetamidopyrrolidine (CAS 131900-62-4) with its Enantiomer or Racemic Mixture is Not an Option


In chiral chemistry, the absolute stereochemistry of a building block dictates the three-dimensional outcome of downstream reactions and, ultimately, the biological activity of the final pharmaceutical agent . Substituting (3R)-(+)-3-acetamidopyrrolidine with its enantiomer, (3S)-(-)-3-acetamidopyrrolidine (CAS 114636-31-6), will invert the configuration of newly created stereocenters, leading to a different enantiomer of the target molecule . Using the racemic mixture introduces a 50% impurity of the undesired enantiomer, which can drastically reduce synthetic efficiency, necessitate costly chiral separation steps, and, in a biological context, may exhibit different pharmacological effects, including reduced potency, altered selectivity, or increased toxicity . Therefore, procurement must strictly specify the (R)-(+) enantiomer to ensure experimental reproducibility and the intended stereochemical outcome.

Quantitative Differentiators for (3R)-(+)-3-Acetamidopyrrolidine (CAS 131900-62-4): A Head-to-Head Procurement Guide


Enantiomeric Identity: Specific Optical Rotation vs. (S)-Enantiomer

The (3R)-(+) enantiomer exhibits a specific optical rotation ([α]20/D) of +45° to +49° (c=1, EtOH), confirming its absolute configuration as the (R)-enantiomer . In contrast, the (3S)-(-) enantiomer (CAS 114636-31-6) shows a specific rotation of -46° to -51° (c=1, EtOH) . This difference of approximately +95° in optical rotation is a definitive, quantifiable, and non-destructive method to verify the correct enantiomer has been procured, ensuring the stereochemical integrity of downstream synthetic pathways.

Asymmetric Synthesis Chiral Resolution Stereochemistry

Purity Benchmarking: Vendor-Grade Comparison for (3R)-(+)-3-Acetamidopyrrolidine

Commercially available (3R)-(+)-3-acetamidopyrrolidine is routinely offered at a purity of ≥98.0% as determined by nonaqueous titration or GC assay . While some suppliers may list a minimum purity of 95% for research-grade material , the standard 98% grade represents a higher purity tier, minimizing the presence of unknown impurities that could interfere with sensitive catalytic reactions or biological assays. This level of purity is consistent across major global suppliers, ensuring a reliable and reproducible starting material.

Analytical Chemistry Quality Control Procurement

Physical Form and Melting Point: A Rapid Identity Check for (3R)-(+)-3-Acetamidopyrrolidine

The compound is a white to light yellow/orange crystalline powder with a melting point range of 52-57°C (some vendors report 55-60°C) . This is consistent across multiple suppliers. The enantiomer (3S)-(-)-3-acetamidopyrrolidine exhibits a nearly identical melting point range of 52-57°C, making it an unreliable differentiator for stereochemistry but a valuable parameter for confirming the general chemical identity and assessing the material's physical state upon receipt . A deviation from this range may indicate degradation or the presence of significant impurities.

Material Characterization Quality Assurance Solid-State Chemistry

Storage and Stability: Handling Requirements for (3R)-(+)-3-Acetamidopyrrolidine

The compound is hygroscopic and heat-sensitive, requiring storage in an inert atmosphere at 2-8°C and protection from light to maintain its chemical integrity . While not a unique property compared to other hygroscopic amines, these specific storage conditions are a critical logistical and operational consideration for procurement and long-term inventory management. Failure to adhere to these conditions may lead to degradation, as evidenced by changes in appearance or melting point, and a subsequent reduction in effective purity.

Chemical Stability Supply Chain Logistics Shelf Life

Application Context: Enantiopure Building Block vs. Racemic Mixture in Drug Synthesis

The use of enantiopure (3R)-(+)-3-acetamidopyrrolidine as a building block is critical for the efficient asymmetric synthesis of pharmaceutical intermediates, such as those leading to antivirals and analgesics . In the development of quinolone carboxylic acid antibacterials, for example, the (S)-(+) enantiomer of the final drug was found to be 1-2 log2 dilutions more active in vitro than the (R)-(-) enantiomer . This class-level evidence demonstrates that using a racemic mixture or the wrong enantiomer as a starting material would at best reduce yield by 50% (due to the formation of the inactive stereoisomer) and at worst produce a pharmacologically distinct compound, highlighting the necessity of procuring the specific (3R)-(+) isomer.

Medicinal Chemistry Process Chemistry Chiral Resolution

Primary Research and Industrial Use Cases for (3R)-(+)-3-Acetamidopyrrolidine (CAS 131900-62-4)


Asymmetric Synthesis of Pharmaceutical Intermediates

The primary application of (3R)-(+)-3-acetamidopyrrolidine is as a chiral building block in the asymmetric synthesis of complex pharmaceutical intermediates . Its defined (R)-stereochemistry at the pyrrolidine 3-position provides a predictable and reliable scaffold for installing additional stereocenters with high enantioselectivity. This is particularly valuable in the development of novel analgesics, anti-inflammatory agents, and antiviral drugs, where the absolute configuration of the final molecule is tightly linked to its therapeutic efficacy and safety profile. Procurement of this enantiomer ensures that the intended stereochemical outcome of a synthetic route is achieved, avoiding the inefficiencies and costs associated with racemic synthesis and chiral resolution .

Chiral Auxiliary and Ligand Design

Due to its chiral nature and the presence of both a secondary amine and an acetamide functionality, (3R)-(+)-3-acetamidopyrrolidine is investigated as a potential chiral auxiliary or as a precursor for chiral ligands in asymmetric catalysis . Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. The specific rotation and high purity of the procured (3R)-(+) enantiomer are paramount for achieving high diastereomeric excess in these reactions, directly influencing the overall yield and enantiopurity of the final product .

Reference Standard for Analytical Method Development

The well-defined physical properties of (3R)-(+)-3-acetamidopyrrolidine, including its specific optical rotation ([α]20/D = +45° to +49°) and characteristic melting point (52-57°C), make it a suitable reference standard for developing and validating analytical methods . It can be used to calibrate polarimeters, develop chiral HPLC methods for monitoring enantiomeric purity in reaction mixtures, or as a reference compound in NMR spectroscopy. Procuring material with a certified purity of ≥98% from a reputable vendor ensures the accuracy and reliability of these analytical procedures .

Technical Documentation Hub

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